N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole moiety linked to an isoquinoline carboxamide structure, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with an isoquinoline derivative.
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Step 1: Benzimidazole Formation
Reactants: o-phenylenediamine and formic acid.
Conditions: Reflux in the presence of a dehydrating agent.
Product: 1H-1,3-benzimidazole.
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Step 2: Isoquinoline Derivative Preparation
Reactants: 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
Conditions: Standard esterification or amidation reactions.
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Step 3: Coupling Reaction
Reactants: Benzimidazole intermediate and isoquinoline derivative.
Conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced isoquinoline alcohols.
Substitution: Substituted benzimidazole or isoquinoline derivatives.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: Modulates signaling pathways by interacting with specific receptors or proteins.
DNA Intercalation: The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-chloro-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-3-isoquinolinecarboxamide
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-11-14(12-6-2-3-7-13(12)19(23)25)18(24)20-10-17-21-15-8-4-5-9-16(15)22-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
CXZFCHAPBRLQCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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